1-Naphthoylacetonitrile

Übersicht

Beschreibung

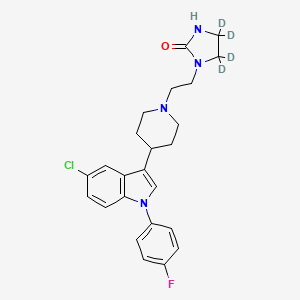

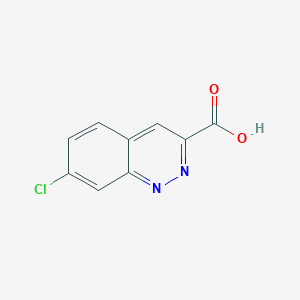

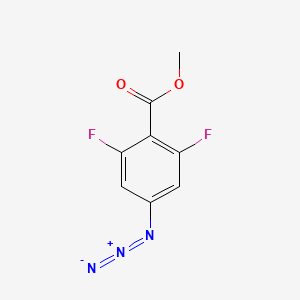

1-Naphthoylacetonitrile, also known as 3-(1-naphthyl)-3-oxopropanenitrile, is a chemical compound that belongs to the class of naphthalene derivatives . It has a molecular weight of 195.22 .

Molecular Structure Analysis

The molecular formula of this compound is C13H9NO . The InChI code is 1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 . The canonical SMILES string is C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N .Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 195.22 g/mol . The computed properties include a topological polar surface area of 40.9 Ų, a complexity of 288, and a XLogP3-AA of 2.7 .Wissenschaftliche Forschungsanwendungen

Metabonomic Approach in Drug Toxicity

- Application : Investigating toxic effects of drugs using NMR and pattern recognition methods.

- Findings : Demonstrated time-dependent biochemical variations induced by drug toxicity, highlighting 1-Naphthoylacetonitrile's role in metabolic studies.

- Waters et al., 2001, Chemical research in toxicology

- Application : Generation of naphthoyloxyl radicals from 1-(naphthoyloxy)-2-pyridones under photocleavage.

- Findings : Introduction of methoxy groups stabilized naphthoyloxyl radicals, influencing their reactivity.

- Najiwara et al., 2001, Chemistry Letters

- Application : Creating a colorimetric and fluorescent chemosensor based on naphthol for detecting metal ions.

- Findings : Demonstrated selective detection of Al3+ and Cu2+ ions with color changes and fluorescence enhancement.

- Jang et al., 2013, Dyes and Pigments

- Application : Synthesizing a compound for selective reaction with hydrazine, useful for environmental and biological applications.

- Findings : Identified a compound with selective reactivity and high sensitivity to hydrazine.

- Lee et al., 2013, Chemical Science

- Application : Structural study of lithiated phenylacetonitrile and 1-naphthylacetonitrile in solutions.

- Findings : Provided evidence for the formation of HMPA-solvated separated ion pairs.

- Carlier and Lo, 2000, Journal of the American Chemical Society

- Application : Preparation of molecularly imprinted polymers for recognizing organophosphorus compounds and phosphopeptides.

- Findings : Identified interactions critical for molecular recognition and separation of adenosine phosphates.

- Haginaka et al., 2012, Analytica chimica acta

- Application : Developing solvent-sensitive fluorescent probes for rapid water detection in organic solvents.

- Findings : Demonstrated effective water detection with a visual fluorescent color change.

- Yoon et al., 2019, Dyes and Pigments

Safety and Hazards

Eigenschaften

IUPAC Name |

3-naphthalen-1-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLQCEBCGPRVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620529 | |

| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39528-57-9 | |

| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)